molecular formula C6H11ClN4O2S B1381113 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride CAS No. 1803585-96-7

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride

Cat. No. B1381113
M. Wt: 238.7 g/mol
InChI Key: GUIYGQWTLQOEHT-UHFFFAOYSA-N
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Description

“2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803585-96-7 . It has a molecular weight of 238.7 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-((3-amino-1H-1,2,4-triazol-5-yl)thio)butanoic acid hydrochloride . The InChI code is 1S/C6H10N4O2S.ClH/c1-2-3(4(11)12)13-6-8-5(7)9-10-6;/h3H,2H2,1H3,(H,11,12)(H3,7,8,9,10);1H .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

  • Carbonic Anhydrase Inhibitors

    • Field : Sports Medicine and Doping Control
    • Application : Carbonic anhydrase inhibitors like Brinzolamide and Dorzolamide are used in sports medicine for their diuretic effects . They are prohibited in sports after systemic administration .
    • Methods : The analytical evidence for the administration route represents a desirable tool in doping controls . The metabolism of these substances differs for the different application routes .
    • Results : Preliminary results showed that the metabolism of these substances differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
  • Siderophores

    • Field : Microbiology
    • Application : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .
    • Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results : Siderophores play a crucial role in iron acquisition for many organisms .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound were not found in the search results, 1,2,4-triazoles are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S.ClH/c1-2-3(4(11)12)13-6-8-5(7)9-10-6;/h3H,2H2,1H3,(H,11,12)(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIYGQWTLQOEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NNC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 3
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 4
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 5
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 6
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride

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